molecular formula C8H5F3N2O3 B6318349 3-Nitro-5-trifluoromethyl-benzamide CAS No. 20566-89-6

3-Nitro-5-trifluoromethyl-benzamide

Cat. No. B6318349
CAS RN: 20566-89-6
M. Wt: 234.13 g/mol
InChI Key: IVMMVWKAROMENU-UHFFFAOYSA-N
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Description

3-Nitro-5-trifluoromethyl-benzamide is a chemical compound with the formula C7H6N2O3 . It is related to benzamide, which is an aromatic compound containing an anilide group where the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The molecular structure of 3-Nitro-5-trifluoromethyl-benzamide can be analyzed using its IUPAC Standard InChI: InChI=1S/C7H6N2O3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H, (H2,8,10) . This indicates that the compound contains seven carbon atoms, six hydrogen atoms, two nitrogen atoms, and three oxygen atoms .


Physical And Chemical Properties Analysis

3-Nitro-5-trifluoromethyl-benzamide is a solid substance . It has a molecular weight of 166.1341 . Other physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the available literature.

Scientific Research Applications

  • Precursor in Antitubercular Drug Synthesis 3-Nitro-5-trifluoromethyl-benzamide serves as a precursor for the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a class of antituberculosis drug candidates. Its structural properties are crucial in developing these new drugs (Richter et al., 2021).

  • Polymer Synthesis This compound is used in the synthesis of new poly(arylene ether amide)s with trifluoromethyl pendent groups, leading to high molecular weight polymers with notable glass transition temperatures. These polymers are soluble in common organic solvents and can form transparent films (Lee & Kim, 2002).

  • Catalysis in Asymmetric Reactions Derivatives of 3-Nitro-5-trifluoromethyl-benzamide show high catalytic activity in asymmetric nitro-Michael reactions, achieving excellent yields and selectivity. This demonstrates its potential in synthesizing chiral compounds (Sekikawa et al., 2015).

  • Electrophilic Trifluoromethylating Reagent A derivative, 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, acts as a highly reactive electrophilic trifluoromethylating reagent, offering safer handling and superior reactivity compared to non-nitrated counterparts (Santschi et al., 2014).

  • Corrosion Inhibition in Metals Nitro and methoxy substituted N-Phenyl-benzamide derivatives, including those with nitro groups, are effective as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate strong adsorption at metal/electrolyte interfaces, enhancing their inhibitory efficiency (Mishra et al., 2018).

  • Photodegradable Polymers Nitro-substituted compounds, including those with trifluoromethyl groups, are used in the synthesis of photodegradable polyimides. These polymers exhibit positive working image upon light irradiation, showing potential in photolithographic applications (Feng et al., 1997).

  • Molecular Docking and Anti-Inflammatory Studies Nitro benzamide derivatives, including those with structural similarities to 3-Nitro-5-trifluoromethyl-benzamide, have been evaluated for anti-inflammatory activities in vitro. Molecular docking studies indicate their potential in inhibiting inflammatory enzymes and cytokines (Tumer et al., 2017).

Safety And Hazards

3-Nitro-5-trifluoromethyl-benzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

properties

IUPAC Name

3-nitro-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O3/c9-8(10,11)5-1-4(7(12)14)2-6(3-5)13(15)16/h1-3H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMMVWKAROMENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-5-(trifluoromethyl)benzamide

Synthesis routes and methods

Procedure details

To a mixture of 3-nitro-5-(trifluoromethyl)benzoyl chloride (1.8 g, 7.10 mmol) in THF (20 mL) was added NH4OH (2.96 mL, 21.30 mmol) at 20° C. The mixture was stirred at 20° C. for 12 h. LCMS showed the reaction was finished. The mixture was extracted with EA, washed with water, and concentrated to give 3-nitro-5-(trifluoromethyl)benzamide (1.5 g, 5.86 mmol, 83% yield): 1H NMR (400 MHz, DMSO-d6) δ 8.91 (s, 1H), 8.62 (br.s, 2H), 8.53 (s, 1H), 7.93 (s., 1H). ES-LCMS m/z 235 (M+H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.96 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Richter, R Goddard, T Schlegel, P Imming… - Acta Crystallographica …, 2021 - scripts.iucr.org
8-Nitro-1,3-benzothiazin-4-ones are a promising class of new antitubercular agents, two candidates of which, namely BTZ043 and PBTZ169 (INN: macozinone), have reached clinical …
Number of citations: 5 scripts.iucr.org
T Eckhardt, R Goddard, I Rudolph, A Richter… - Acta Crystallographica …, 2020 - scripts.iucr.org
1,3-Benzothiazin-4-ones (BTZs) are a promising new class of anti-tuberculosis drug candidates, some of which have reached clinical trials. The title compound, the benzamide …
Number of citations: 3 scripts.iucr.org
L Li, K Lv, Y Yang, J Sun, Z Tao, A Wang… - ACS Medicinal …, 2018 - ACS Publications
A series of benzamide scaffolds were designed and synthesized by the thiazinone ring opening of PBTZ169, and N-benzyl 3,5-dinitrobenzamides were finally identified as anti-TB …
Number of citations: 26 pubs.acs.org
P Li, B Wang, X Zhang, SM Batt, GS Besra… - European journal of …, 2018 - Elsevier
In this study, three novel series of benzoxazinone, benzothiopyranone and benzopyranone derivatives were designed through scaffold morphing from benzothiazinones to target DprE1…
Number of citations: 33 www.sciencedirect.com
G Zhang, CC Aldrich - Acta Crystallographica Section C: Structural …, 2019 - scripts.iucr.org
Mycobacterium tuberculosis (Mtb), the principal etiological agent of tuberculosis (TB), infects over one-quarter of humanity and is now the leading cause of infectious disease mortality …
Number of citations: 16 scripts.iucr.org
AI Rudolph - 2014 - opendata.uni-halle.de
ACN acetonitrile ADME absorption, distribution, metabolism, excretion AG arabinogalactan aq. aqueous Araf D-arabinofuranosyl AUC area under the curve BCG Bacillus Calmette-…
Number of citations: 3 opendata.uni-halle.de
B Villemagne, C Crauste, M Flipo, AR Baulard… - European journal of …, 2012 - Elsevier
Tuberculosis is a major disease causing every year 1.8 million deaths worldwide and represents the leading cause of mortality resulting from a bacterial infection. Introduction in the 60's …
Number of citations: 257 www.sciencedirect.com
Y Shi, Q Hu, K Liu, J Zeng, G Wan, L Yu… - Available at SSRN … - papers.ssrn.com
DprE1 has been characterized as one of the most attractive targets for anti-tuberculosis drug discovery. Benzothiazinones (BTZs), as DprE1 inhibitors, have attracted the attention of …
Number of citations: 0 papers.ssrn.com

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